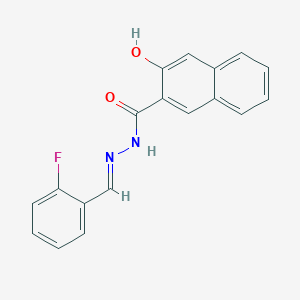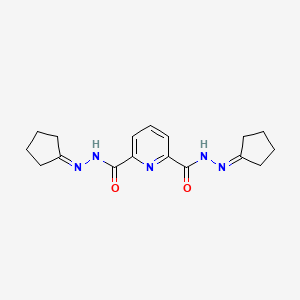![molecular formula C12H10F6O3 B5579476 5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)
5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate often involves multi-step processes that can include the Claisen condensation and other reactions tailored to introduce the trifluoromethyl groups. For instance, methyl 2-methoxytetrafluoropropionate has been used as a synthetic equivalent in the synthesis of complex fluorinated compounds through Claisen condensation, demonstrating the type of synthetic strategy that might be applicable (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups and phenyl acetate structures has been extensively characterized using techniques such as NMR, IR, MS spectroscopy, and X-ray crystallography. For example, the structural characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was performed, revealing detailed information about its molecular geometry and interactions (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves reactions at the trifluoromethyl or acetate groups. These functionalities can participate in various chemical transformations, contributing to the compound's versatility in synthetic applications. The reactions and properties of related compounds, such as vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes, highlight the complex chemical behavior these molecules can exhibit (Williams et al., 2005).
Aplicaciones Científicas De Investigación
Metabolism and Biotransformation
Research on compounds like triflubazam, a 1,5-benzodiazepine with the chemical structure 1-methyl-5-phenyl-7-trifluoromethyl-1H-1,5-benzodiazepin-2,4-[3H,5H]-dione, highlights the human body's ability to metabolize and transform chemicals through processes like N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation. These findings indicate extensive metabolic pathways that similar compounds might undergo in the human body, providing insights into their pharmacokinetics and potential effects (Alton et al., 1975).
Toxicity Evaluation
Studies on related compounds, such as 5-amino-2-(trifluoromethyl)pyridine, reveal the importance of understanding the toxicological profiles of chemical entities. A reported case of inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine resulted in symptoms like dizziness, fatigue, and acute toxic effects, highlighting the potential health risks associated with chemical exposure and the need for caution in industrial settings (Tao et al., 2022).
Environmental Exposure and Human Health
Investigations into di(2-ethylhexyl)phthalate (DEHP) exposure among nursery school children, their parents, and teachers demonstrate the pervasive nature of certain chemicals in the environment and their potential impact on human health. These studies suggest that children might be more susceptible to the effects of chemical exposure due to higher internal concentrations of metabolites compared to adults, emphasizing the need for understanding environmental contaminants and their health implications (Koch et al., 2004).
Safety and Hazards
Direcciones Futuras
The future directions for research on a specific compound would depend on its biological activity, potential applications, and any challenges associated with its synthesis or use. Trifluoromethylated compounds are an active area of research due to their unique properties and potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-6-3-4-8(9(5-6)21-7(2)19)10(20,11(13,14)15)12(16,17)18/h3-5,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRLBHKAPZWQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-5-methylphenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5579395.png)
![6-{[(4aS*,7aR*)-4-ethyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)


![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)


![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)
